Product packaging for (4-Cyanophenyl)methanesulfonamide(Cat. No.:CAS No. 191868-54-9)

(4-Cyanophenyl)methanesulfonamide

Cat. No.: B1277992
CAS No.: 191868-54-9
M. Wt: 196.23 g/mol
InChI Key: SZJRAEXJNGIIDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(4-Cyanophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C8H8N2O2S and its molecular weight is 196.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O2S B1277992 (4-Cyanophenyl)methanesulfonamide CAS No. 191868-54-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-cyanophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c9-5-7-1-3-8(4-2-7)6-13(10,11)12/h1-4H,6H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJRAEXJNGIIDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191868-54-9
Record name (4-cyanophenyl)methanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Contextual Significance of Sulfonamide Scaffolds in Modern Chemistry

The sulfonamide group (-SO₂NHR) is a privileged scaffold in drug discovery and development, a status it has maintained for nearly a century. The journey of sulfonamides began with the discovery of the antibacterial properties of Prontosil in the 1930s, which heralded the dawn of the antibiotic age. This initial breakthrough paved the way for the development of a vast library of "sulfa drugs" that have been instrumental in treating a wide array of bacterial infections.

The enduring appeal of the sulfonamide scaffold lies in its versatile chemical nature and its ability to interact with a diverse range of biological targets. The hydrogen atom on the nitrogen can be readily substituted, allowing for the facile generation of large libraries of derivatives with tailored physicochemical and pharmacological properties. This structural versatility has enabled the expansion of their therapeutic applications far beyond their antimicrobial origins. Today, sulfonamide-containing drugs are utilized as diuretics, antidiabetics, anticonvulsants, and even as potent agents in the fight against cancer and viral diseases. Their mechanism of action is often rooted in their ability to mimic a substrate and inhibit a specific enzyme, a classic example being the inhibition of dihydropteroate (B1496061) synthase in bacteria.

Overview of 4 Cyanophenyl Methanesulfonamide S Research Trajectory

(4-Cyanophenyl)methanesulfonamide, with the chemical formula C₈H₈N₂O₂S, represents a specific iteration of the broader sulfonamide class, featuring a cyanophenyl group attached to a methanesulfonamide (B31651) core. While extensive, dedicated studies on its biological activities are not widely available in public literature, its synthesis and characterization have been documented, positioning it as a valuable building block in synthetic and medicinal chemistry.

The preparation of N-(4-Cyanophenyl)methanesulfonamide has been described through the reaction of the corresponding aniline (B41778) with methanesulfonyl chloride in the presence of pyridine. This straightforward synthesis makes the compound readily accessible for further investigation and derivatization.

Spectroscopic Data for N-(4-Cyanophenyl)methanesulfonamide rsc.org

Technique Data
¹H NMR (400 MHz, DMSO-d₆)δ 10.50 (br. s, 1H), 7.78 (d, J = 8.8 Hz, 2H), 7.31 (d, J = 8.8 Hz, 2H), 3.14 (s, 3H)
¹³C NMR (101 MHz, DMSO-d₆)δ 142.9, 133.7, 118.8, 118.0, 104.8, 40.0
High-Resolution Mass Spectrometry (HRMS) (ESI)Calculated for C₈H₈N₂O₂SNa [M+Na]⁺: 219.019869, Found: 219.019778

The primary research interest in this compound appears to be as an intermediate in the synthesis of more complex and biologically active molecules. For instance, it is cited in patents for the creation of cytotoxic and anti-mitotic compounds, suggesting its role as a precursor for potential anticancer agents. google.com Furthermore, it can be chemically reduced to form [4-(aminomethyl)phenyl]methanesulfonamide, opening up another avenue for synthetic elaboration. chemicalbook.com

Interdisciplinary Relevance of Cyanophenyl Substituted Methanesulfonamides

Direct Synthesis Routes for this compound

The direct synthesis of this compound can be approached through several strategic pathways, primarily involving the formation of the sulfonamide bond.

Aniline-Based Derivatization Protocols

A primary and logical synthetic route to this compound involves the reaction of 4-aminobenzonitrile (B131773) with methanesulfonyl chloride. This reaction follows the general principle of sulfonamide synthesis from an aniline (B41778) derivative and a sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the amino group in 4-aminobenzonitrile acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. This process typically requires a base to neutralize the hydrochloric acid byproduct.

Common bases used for this transformation include pyridine, triethylamine, or an aqueous alkaline medium. iscientific.orgchemicalbook.com The reaction is generally carried out in a suitable solvent such as dichloromethane (B109758) or an aqueous-alkaline solution. iscientific.orgchemicalbook.com

Table 1: Representative Aniline-Based Sulfonamide Synthesis

Starting MaterialReagentBaseSolventProduct
4-AminobenzonitrileMethanesulfonyl ChlorideTriethylamineDichloromethaneThis compound
4-AminobenzonitrileMethanesulfonyl ChlorideSodium CarbonateWaterThis compound

This table represents a generalized protocol based on standard sulfonamide synthesis. iscientific.orgchemicalbook.com

Eco-Friendly and Efficient Synthetic Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient methodologies. For the synthesis of aryl sulfonamides, several "green" approaches have been reported, which can be adapted for the preparation of this compound. nih.gov These methods focus on minimizing the use of hazardous solvents and reagents, and often employ energy-efficient techniques.

Eco-friendly strategies include:

Ultrasound-Assisted Synthesis: The use of ultrasound can accelerate the reaction rate and improve yields. For instance, reactions have been successfully carried out in 60 minutes with high efficiency. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, significantly reducing reaction times, often to just a few minutes. nih.gov

Aqueous Media: Utilizing water as a solvent is a key aspect of green chemistry. The synthesis of sulfonamides can be effectively performed in an aqueous medium, often with a base like potassium carbonate or sodium carbonate, which are environmentally safer than many organic bases. nih.govsci-hub.se

Solvent-Free Reactions: In some cases, reactions can be conducted without a solvent, further reducing the environmental impact. nih.gov

These techniques offer advantages in terms of reduced reaction times, higher yields, and a more favorable environmental profile compared to traditional methods. nih.gov

Advanced Chemical Transformations of the this compound Core

The this compound molecule possesses two key functional groups, the cyano group and the sulfonamide moiety, which can be subjected to a variety of chemical transformations to generate a diverse range of derivatives.

Oxidation Reactions and Sulfone Formation

While the sulfur atom in the sulfonamide group is already in a high oxidation state, the nitrogen atom can be a site for oxidation. N-sulfonyloxaziridines are a class of compounds that can be prepared by the oxidation of the corresponding N-sulfonyl imines. nih.gov These oxaziridines are valuable oxidizing agents themselves. nih.govorganic-chemistry.org The synthesis of an N-sulfonylimine precursor would typically involve the condensation of a sulfonamide with an aldehyde or ketone. nih.gov Subsequent oxidation with an agent like a peracid (e.g., m-CPBA) can yield the N-sulfonyloxaziridine. nih.gov These compounds are known for their ability to transfer an oxygen atom to nucleophiles. mdpi.com

Reduction Reactions to Amine Derivatives

The cyano group of this compound can be readily reduced to a primary amine, yielding (4-(aminomethyl)phenyl)methanesulfonamide. This transformation is a valuable tool for introducing a flexible aminoalkyl substituent. A variety of reducing agents can accomplish this conversion.

Commonly used reducing agents include:

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of converting nitriles to primary amines. youtube.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as Raney Nickel or Platinum on carbon (Pt/C). youtube.comstackexchange.com

Borane Complexes: Reagents like diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) have been shown to be effective for the reduction of a wide range of aromatic nitriles to their corresponding benzylamines. nih.govacs.orgorganic-chemistry.org

The choice of reducing agent can be critical, especially if other functional groups that are sensitive to reduction are present in the molecule. For instance, tin(II) chloride (SnCl₂) is often used for the selective reduction of aromatic nitro groups in the presence of nitriles. stackexchange.com

Table 2: Reduction of Aromatic Nitriles to Benzylamines

Starting NitrileReducing Agent/SystemSolventProductYieldReference
2,4-DichlorobenzonitrileBH₂N(iPr)₂ / cat. LiBH₄THF2,4-Dichlorobenzylamine99% acs.org
4-MethoxybenzonitrileBH₂N(iPr)₂ / cat. LiBH₄THF (reflux)4-Methoxybenzylamine80% acs.org
Benzyl cyanideBH₂N(iPr)₂ / cat. LiBH₄THFPhenethylamine83% nih.gov

This table shows representative examples of nitrile reductions applicable to the this compound core.

Functional Group Interconversion and Substitution Pathways

The cyano and sulfonamide groups offer multiple avenues for further derivatization through functional group interconversion and substitution reactions.

Hydrolysis of the Nitrile Group: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, (4-(carboxy)phenyl)methanesulfonamide. numberanalytics.comnumberanalytics.comlibretexts.org This reaction proceeds through an amide intermediate, which can sometimes be isolated. libretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile is protonated, making it more susceptible to nucleophilic attack by water. numberanalytics.comnumberanalytics.com

Base-Catalyzed Hydrolysis: A strong base, such as sodium hydroxide, can directly attack the electrophilic carbon of the nitrile, leading to the formation of a carboxylate salt after workup. numberanalytics.comnumberanalytics.com

Reactions at the Sulfonamide Nitrogen: The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base, allowing for N-alkylation or N-arylation reactions. This provides a straightforward method to introduce a wide variety of substituents at this position.

Computational Chemistry and Theoretical Analysis of 4 Cyanophenyl Methanesulfonamide

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (4-cyanophenyl)methanesulfonamide, DFT calculations are instrumental in predicting its molecular geometry and analyzing its electronic characteristics.

Geometrical Optimizations and Conformational Landscape

Geometrical optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can be employed to determine optimized structural parameters like bond lengths and bond angles. This process also helps in exploring the conformational landscape to identify the most stable conformer of the molecule.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability and reactivity. researchgate.netlew.ro A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govtci-thaijo.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net Analysis of the HOMO and LUMO energy levels helps in understanding charge transfer within the molecule. nih.govresearchgate.net

Table 1: Frontier Molecular Orbital (FMO) Properties of this compound (Exemplary Data)

ParameterValue (eV)
EHOMO-8.5
ELUMO-1.2
Energy Gap (ΔE)7.3

Note: The values presented in this table are illustrative and would be determined through specific DFT calculations.

Natural Bonding Orbital (NBO) and Natural Population Analysis (NPA)

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. wikipedia.orgwisc.edu It examines donor-acceptor interactions, which are crucial for understanding molecular stability arising from hyperconjugative interactions and charge delocalization. nih.gov The analysis involves second-order perturbation theory to evaluate the stabilization energy (E(2)) associated with these interactions. researchgate.net

Natural Population Analysis (NPA) is a method used to calculate the distribution of electrons in a molecule, assigning charges to individual atoms. researchgate.net This approach offers a more stable and reliable description of the electron distribution compared to other methods, especially for molecules with significant ionic character. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netlibretexts.org The MEP map displays different values of electrostatic potential on the molecular surface using a color scale. researchgate.net Typically, red and orange colors indicate regions of negative potential, which are susceptible to electrophilic attack, while blue colors represent regions of positive potential, indicating sites for nucleophilic attack. researchgate.net This visual representation helps in understanding intermolecular interactions and reactive sites. researchgate.net

Fukui Function Analysis for Reactivity Prediction

Fukui functions are used within DFT to describe the reactivity of different sites within a molecule. scm.com This analysis helps to predict where a molecule is most likely to undergo a nucleophilic or electrophilic attack by identifying changes in electron density. faccts.de The Fukui function, f(r), can be calculated for an electrophilic attack (f+) and a nucleophilic attack (f-). researchgate.net A higher value of the Fukui function at a particular atomic site indicates a higher reactivity at that location. researchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking simulations can be used to predict its binding mode and affinity with a specific biological target, such as a protein receptor.

The process involves placing the ligand (in this case, this compound) into the binding site of the target protein and evaluating the binding energy. nih.gov Lower binding energy values typically indicate a more stable and favorable interaction. ajgreenchem.com These simulations can elucidate key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-protein complex. nih.gov Molecular docking is a valuable tool in drug discovery and design, helping to screen potential drug candidates and understand their mechanism of action at a molecular level.

Prediction of Binding Modes and Ligand-Protein Complementarity

The prediction of how a small molecule, or ligand, will bind to a protein is a cornerstone of computational drug design. This process, known as molecular docking, simulates the interaction between a ligand and a protein's binding site, predicting the preferred orientation and conformation of the ligand, collectively referred to as the binding mode. The complementarity between the ligand and the protein in terms of shape, size, and physicochemical properties is crucial for a stable interaction.

For sulfonamide derivatives, molecular docking studies have been instrumental in understanding their binding mechanisms with various protein targets. For instance, in the context of carbonic anhydrase inhibitors, docking studies have revealed that the sulfonamide moiety typically coordinates with the zinc ion in the active site, while the rest of the molecule forms hydrogen bonds and hydrophobic interactions with surrounding amino acid residues. researchgate.net

In a study on benzenesulfonamide (B165840) derivatives as anticancer and antimicrobial agents, molecular docking into the active site of human carbonic anhydrase IX (CA IX) revealed that the sulfonamide group is crucial for binding. The designed compounds showed favorable binding interactions, which were supported by their observed biological activities. nih.gov Similarly, docking of 1,2,4-triazine (B1199460) sulfonamide derivatives into the active sites of cancer-related protein enzymes highlighted the importance of the interaction patterns with key amino acid residues for their potential as anti-cancer agents. mdpi.com

While specific molecular docking studies for this compound are not extensively reported in publicly available literature, we can hypothesize its binding mode based on the behavior of structurally similar compounds. The methanesulfonamide (B31651) group would be expected to act as a key interacting moiety, potentially forming hydrogen bonds or coordinating with metal ions in a protein's active site. The cyanophenyl group would likely engage in hydrophobic and aromatic stacking interactions. The nitrile group itself can act as a hydrogen bond acceptor. tandfonline.com

A hypothetical representation of the binding mode of this compound within a generic kinase binding site is depicted below. This model is based on common interaction patterns observed for similar inhibitors.

Interaction TypePotential Interacting Residues/Features
Hydrogen BondingHinge region backbone atoms
Hydrophobic InteractionsHydrophobic pocket formed by aliphatic and aromatic residues
Aromatic StackingPhenylalanine, Tyrosine, or Histidine residues
Nitrile Group InteractionHydrogen bond donor residues

Table 1: Hypothetical Binding Interactions of this compound

Reverse Docking for Biological Target Identification and Profiling

Reverse docking, also known as inverse docking, is a computational technique used to identify potential protein targets for a given small molecule. nih.govnih.gov Instead of docking a library of compounds into a single target, a single compound is docked against a large database of protein structures. This approach is valuable for identifying new therapeutic uses for existing drugs (drug repositioning), understanding the polypharmacology of a compound (its ability to bind to multiple targets), and predicting potential off-target effects and toxicity. nih.govnih.gov

For a compound like this compound, reverse docking could be employed to screen against a comprehensive library of protein structures, such as the Protein Data Bank (PDB), to predict its potential biological targets. The process involves docking the 3D structure of this compound into the binding sites of this vast collection of proteins and ranking the potential targets based on the predicted binding affinity (docking score).

While a specific reverse docking study for this compound has not been published, the methodology has been successfully applied to other small molecules to identify their molecular targets. For example, a reverse docking protocol was used to identify RAC1 as a target for 4-hydroxycoumarin, which helped to explain its biological activities in cancer cells. nih.gov

The potential targets identified through reverse docking for this compound would likely include enzymes where sulfonamides are known to be active, such as carbonic anhydrases and kinases. The nitrile group might also direct the compound towards targets that have specific interactions with this functionality.

Potential Target ClassRationale for InteractionExample Proteins
Carbonic AnhydrasesThe sulfonamide moiety is a known zinc-binding group in the active site of carbonic anhydrases. researchgate.netCA I, CA II, CA IX, CA XII
KinasesMany kinase inhibitors possess a sulfonamide or a similar functional group that interacts with the hinge region of the kinase domain.EGFR, VEGFR, PDGFR
Other Nitrile-Interacting ProteinsThe nitrile group can act as a hydrogen bond acceptor or participate in other specific interactions.Cathepsins, Dipeptidyl peptidases

Table 2: Potential Protein Target Classes for this compound Identified via Reverse Docking Principles

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov By identifying the physicochemical properties (descriptors) that are most influential in determining the activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues.

Derivation of Predictive Models for Biological Activity

The development of a predictive QSAR model involves several key steps: compiling a dataset of compounds with known biological activities, calculating a wide range of molecular descriptors for each compound, selecting the most relevant descriptors, and then using a statistical method to build the model.

For sulfonamide derivatives, numerous QSAR studies have been conducted to understand the structural requirements for their activity against various targets. For example, 3D-QSAR studies on benzenesulfonamide derivatives as hepatitis B virus capsid assembly inhibitors have yielded models with high predictive ability. researchgate.net In another study, QSAR models for sulfonamide derivatives as anticonvulsant agents were developed using multiple linear regression and artificial neural networks. researchgate.net

While a specific QSAR model for this compound analogues is not available in the literature, we can outline the general approach and the types of descriptors that would be relevant.

Key Molecular Descriptors for QSAR of this compound Analogues:

Electronic Descriptors: Charges on atoms, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO) would describe the electronic properties of the molecules. The electron-withdrawing nature of the cyano group would be a significant factor.

Steric Descriptors: Molecular volume, surface area, and specific steric parameters would account for the size and shape of the analogues.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a crucial descriptor for hydrophobicity, which influences how a compound interacts with hydrophobic pockets in a protein and its pharmacokinetic properties.

Topological Descriptors: These descriptors encode information about the connectivity of atoms in a molecule.

A hypothetical QSAR equation for a series of this compound analogues might take the following form:

pIC50 = c0 + c1logP + c2LUMO + c3*Molecular_Volume

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, and c3 are coefficients determined by the regression analysis.

Pharmacophore Elucidation and Validation

A pharmacophore is a three-dimensional arrangement of essential chemical features that a molecule must possess to exert a particular biological activity. echemi.comnih.gov Pharmacophore modeling is a powerful tool in drug discovery for virtual screening of compound libraries to identify new hits and for designing new molecules with improved activity. nih.govvietnamjournal.ru

The elucidation of a pharmacophore model for this compound analogues would involve identifying the common chemical features present in active compounds that are absent in inactive ones. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups.

Based on the structure of this compound and the known interactions of similar compounds, a hypothetical pharmacophore model could include:

A hydrogen bond acceptor feature from the sulfonamide oxygens.

A hydrogen bond donor feature from the sulfonamide NH group.

An aromatic ring feature from the phenyl group.

A hydrophobic feature associated with the phenyl ring.

A hydrogen bond acceptor feature from the nitrile group.

Validation of a pharmacophore model is a critical step to ensure its predictive power. This is typically done by screening a database of known active and inactive compounds and evaluating the model's ability to enrich the active compounds over the inactive ones.

Pharmacophore FeaturePotential Role in Binding
Hydrogen Bond Acceptor (Sulfonamide O)Interaction with hydrogen bond donor residues in the active site.
Hydrogen Bond Donor (Sulfonamide NH)Interaction with hydrogen bond acceptor residues in the active site.
Aromatic RingPi-pi stacking interactions with aromatic residues.
Hydrophobic GroupInteraction with hydrophobic pockets.
Hydrogen Bond Acceptor (Nitrile)Specific hydrogen bonding interactions.

Table 3: Hypothetical Pharmacophore Features for this compound Analogues

Thermodynamic Properties and Reaction Kinetics from Computational Models

Computational chemistry provides powerful tools to calculate the thermodynamic and kinetic properties of molecules, offering insights into their stability, reactivity, and the feasibility of chemical reactions. thecatalyst.orgsapub.org Methods like Density Functional Theory (DFT) are commonly used to compute properties such as enthalpy, entropy, and Gibbs free energy. sapub.org

For this compound, computational models can be used to predict its thermodynamic stability and the energetics of its potential reactions. For instance, the heat of formation, which indicates the energy released or absorbed during the formation of the compound from its constituent elements, can be calculated.

The kinetics of reactions involving this compound, such as its binding to a target protein or its metabolic transformation, can also be investigated computationally. This involves calculating the energy of the transition state of the reaction, which allows for the determination of the activation energy and the reaction rate constant. The sulfonation of naphthalene, for example, has been studied computationally to understand the kinetic versus thermodynamic control of the reaction products. echemi.comstackexchange.com

While specific computational thermodynamic and kinetic data for this compound are scarce, general principles can be applied. The presence of the electron-withdrawing cyano group is expected to influence the electronic properties of the phenyl ring and the acidity of the sulfonamide proton.

Thermodynamic/Kinetic PropertyComputational MethodSignificance
Enthalpy of Formation (ΔHf°)DFT, Ab initio methodsIndicates the intrinsic stability of the molecule.
Gibbs Free Energy of Reaction (ΔG)DFT, Ab initio methodsDetermines the spontaneity of a reaction.
Activation Energy (Ea)Transition State Theory, DFTDetermines the rate of a chemical reaction.
Reaction Rate Constant (k)Transition State Theory, DFTQuantifies the speed of a reaction.

Table 4: Computable Thermodynamic and Kinetic Properties of this compound

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 Cyanophenyl Methanesulfonamide Derivatives

The development of effective drugs from a lead compound like (4-Cyanophenyl)methanesulfonamide hinges on understanding how its chemical structure relates to its biological activity. Structure-Activity Relationship (SAR) studies are crucial in this process, systematically modifying parts of the molecule to observe the impact on efficacy and specificity.

Identification of Pharmacophoric Elements within the this compound Scaffold

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule required for biological activity. For the this compound scaffold, several key pharmacophoric features can be identified.

The 4-cyanophenyl group is a critical component. The nitrile (CN) moiety is a strong electron-withdrawing group and a potent hydrogen bond acceptor. nih.gov Its placement in the para-position is often crucial for inhibitory activity, as it can mimic the carbonyl group of endogenous ligands and form key hydrogen bonds within a target's active site. nih.gov Furthermore, the cyanophenyl ring itself can engage in π-stacking interactions with aromatic residues in a protein's binding pocket, contributing to the stability of the ligand-target complex. nih.gov

The methanesulfonamide (B31651) moiety (-SO₂NHCH₃) is another vital pharmacophoric element. The sulfonamide group (-SO₂NH-) is a classic zinc-binding group found in numerous enzyme inhibitors, particularly carbonic anhydrases. ijcce.ac.ir It can act as both a hydrogen bond donor (via the N-H group) and acceptor (via the oxygen atoms). nih.gov This dual capacity allows for a network of interactions that anchor the inhibitor within the active site. The methyl group attached to the sulfonamide nitrogen can influence solubility and metabolic stability.

In concert, these elements create a distinct pharmacophore: a hydrophobic aromatic ring, a potent hydrogen bond acceptor (nitrile), and a versatile hydrogen-bonding and potential metal-coordinating group (methanesulfonamide). A representative pharmacophore model might include a hydrophobic feature for the phenyl ring, a hydrogen bond acceptor for the nitrile, and both hydrogen bond donor and acceptor features for the sulfonamide group. researchgate.netnih.govresearchgate.net

Rational Drug Design Approaches Utilizing the Methanesulfonamide Motif

Rational drug design leverages the understanding of a biological target's structure and a ligand's pharmacophoric features to create more effective drugs. nih.govwiley.com The methanesulfonamide motif is a valuable scaffold in this process due to its proven role in numerous approved drugs and its favorable physicochemical properties. wiley.comsigmaaldrich.com

Targeted Molecular Modifications for Potency and Selectivity Enhancement

Once a lead compound is identified, targeted molecular modifications are employed to enhance its potency and selectivity for the intended biological target over others. nih.gov For derivatives of this compound, this can involve several strategies.

Systematic modification of substituents on the phenyl ring can modulate the electronic properties and steric profile of the molecule, leading to improved binding affinity. nih.gov For instance, adding electron-donating or electron-withdrawing groups can fine-tune the acidity of the sulfonamide proton, which may be critical for interaction with the target. nih.gov

Another key strategy is the modification of the group attached to the sulfonamide nitrogen. Replacing the methyl group with larger or more complex moieties can allow the molecule to access additional binding pockets within the target enzyme, thereby increasing both potency and selectivity. nih.gov This "tail approach" has been successfully used in designing highly selective carbonic anhydrase inhibitors, where different tail groups exploit subtle differences in the active sites of various isoforms. nih.gov

The following table, based on SAR data for related sulfonamide inhibitors, illustrates how modifications can impact inhibitory activity.

Compound IDScaffoldR1 Substituent (on Phenyl Ring)R2 Substituent (on Sulfonamide N)Biological Activity (IC₅₀ in nM)
A PhenylsulfonamideH4-aminoethyl-guanidine9.3
B PhenylsulfonamideH4-aminomethyl-guanidine77.0
C 4-ChlorobenzenesulfonamideClBoc-GABA19.8
D 4-CarboxybenzenesulfonamideCOOHBoc-GABA29.4

This table is illustrative, compiled from data on various benzenesulfonamide (B165840) inhibitors of Vibrio cholerae carbonic anhydrase to demonstrate SAR principles. nih.gov Boc-GABA refers to a specific amino acid-derived tail.

This data shows that even subtle changes, such as the length of a linker (Compound A vs. B) or the nature of the substituent on the phenyl ring (Compound C vs. D), can significantly alter inhibitory potency.

Hybrid Drug Design and Molecular Amalgamation Strategies

Hybrid drug design is an innovative strategy that combines two or more distinct pharmacophoric units into a single molecule. benthamdirect.comnih.govdntb.gov.ua This approach aims to create agents that can interact with multiple targets or with different sites on a single target, potentially leading to synergistic effects, improved efficacy, and a reduced likelihood of drug resistance. nih.govresearchgate.net

The sulfonamide scaffold is an excellent candidate for molecular hybridization. nih.govnih.gov Derivatives of this compound could be amalgamated with other biologically active heterocyclic moieties such as triazoles, pyrazoles, or indoles. benthamdirect.comnih.govnih.gov For example, linking the this compound core to a 1,2,3-triazole ring could enhance water solubility and introduce new interaction points with the biological target. mdpi.com Such a hybrid could potentially exhibit a dual mechanism of action, improving its therapeutic profile compared to its individual components. mdpi.comnih.gov

Influence of Substituent Effects on Biological Activity

The electronic nature of substituents on the aromatic ring of a drug molecule can profoundly influence its biological activity. researchgate.net These effects alter the molecule's charge distribution, acidity, and ability to form hydrogen bonds, all of which are critical for ligand-target recognition.

In derivatives of this compound, the substituents on the phenyl ring play a crucial role. Electron-withdrawing groups, such as halogens (F, Cl, Br), can increase the acidity of the sulfonamide N-H proton, potentially enhancing its hydrogen-bonding capability or its ability to interact with a catalytic metal ion. nih.gov Conversely, electron-donating groups, like methyl (-CH₃) or methoxy (B1213986) (-OCH₃), can decrease the acidity of the N-H proton but may offer favorable hydrophobic interactions within the binding site. nih.gov

A study on furanone-based COX inhibitors, which also feature a substituted phenyl ring, demonstrated this principle clearly. nih.gov Compounds with electron-withdrawing halogens at the para-position of the phenyl ring inhibited both COX-1 and COX-2, whereas compounds with electron-donating groups were more selective for COX-2. nih.gov This highlights how substituent choice can be used to tune not only potency but also selectivity. Similarly, studies on fluorinated compounds show that fluorine substitution can significantly enhance bioactivity by modulating metabolic stability and lipophilicity. nih.gov

The following interactive table illustrates the effect of different substituents on the phenyl ring on the selectivity of related COX inhibitors.

Substituent at para-position of Phenyl RingElectron-donating/withdrawingCOX-2 Selectivity Index
H Neutral39.4
F Electron-withdrawing21.0
Cl Electron-withdrawing3.1
Br Electron-withdrawing10.1
Me Electron-donating>133
OMe Electron-donating>159

This table is adapted from data on 3-aryl-4-(4-methylsulfonamidophenyl)-2(5H)furanone inhibitors to illustrate the principle of substituent effects. nih.gov A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

This demonstrates a clear trend where electron-donating groups favor higher selectivity in this particular scaffold.

Stereochemical Impact on Ligand-Target Recognition

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design because biological targets like enzymes and receptors are themselves chiral. Consequently, different stereoisomers (enantiomers or diastereomers) of a drug can exhibit vastly different biological activities, potencies, and metabolic profiles.

For a molecule like this compound, which is achiral, the introduction of a chiral center can have a profound impact on its interaction with a target. For example, if a substituent introduced on the methylene (B1212753) carbon (the carbon between the phenyl ring and the sulfur atom) creates a chiral center, the two resulting enantiomers would orient the cyanophenyl and methanesulfonamide groups differently in 3D space. One enantiomer may fit perfectly into the binding site, maximizing favorable interactions, while the other may fit poorly or not at all.

Recent advances have focused on the enantioselective synthesis of sulfonamides and related compounds, recognizing the importance of stereochemical control. rsc.orgacs.org For instance, sulfonimidamides, which are aza-analogs of sulfonamides, are inherently chiral at the sulfur atom, and their synthesis with high stereochemical control is an active area of research. acs.org This underscores the principle that controlling the precise 3D geometry is essential for optimizing ligand-target recognition and achieving the desired therapeutic effect.

Mechanistic Investigations of 4 Cyanophenyl Methanesulfonamide Interactions with Biological Systems

Enzyme Inhibition Mechanisms of (4-Cyanophenyl)methanesulfonamide and its Analogues

The inhibitory activity of this compound and its analogues stems from their ability to interfere with the catalytic function of enzymes through various mechanisms. These can be broadly categorized into reversible and irreversible inhibition, as well as allosteric modulation.

Reversible Inhibition Kinetics: Competitive, Non-Competitive, Mixed, and Uncompetitive

Reversible inhibitors bind to enzymes through non-covalent interactions, and their effects can be reversed. The nature of this interaction can be classified into several types based on the inhibitor's binding site and its effect on the enzyme's kinetic parameters, namely the maximum velocity (Vmax) and the Michaelis constant (Km).

While specific kinetic studies on this compound are not extensively available, research on its analogues, particularly (4-cyanophenyl)glycine derivatives, provides valuable insights into their reversible inhibition of enzymes like Lysine Specific Demethylase 1 (LSD1). nih.govbeactica.comacs.org One study on 5-cyano-6-phenylpyrimidine derivatives, which also contain a cyanophenyl group, demonstrated a competitive inhibition mechanism against LSD1, suggesting that these inhibitors likely compete with the enzyme's substrate for binding to the active site. nih.gov

In competitive inhibition, the inhibitor binds only to the free enzyme at its active site, thereby increasing the apparent Km while the Vmax remains unchanged. Non-competitive inhibition involves the inhibitor binding to a site other than the active site (an allosteric site) on both the free enzyme and the enzyme-substrate complex, leading to a decrease in Vmax without affecting Km. Mixed inhibition also involves binding to an allosteric site, but it affects both Vmax and Km. Uncompetitive inhibition is characterized by the inhibitor binding only to the enzyme-substrate complex, which results in a decrease in both Vmax and the apparent Km.

To illustrate the potential kinetic profiles, the following table summarizes the expected changes in kinetic parameters for different types of reversible inhibition.

Inhibition TypeBinds toEffect on VmaxEffect on Km
Competitive Enzyme Active SiteUnchangedIncreases
Non-competitive Allosteric Site (Enzyme or Enzyme-Substrate Complex)DecreasesUnchanged
Mixed Allosteric Site (Enzyme or Enzyme-Substrate Complex)DecreasesVaries (Increases or Decreases)
Uncompetitive Enzyme-Substrate ComplexDecreasesDecreases

This table presents the theoretical effects of different reversible inhibition mechanisms on enzyme kinetics.

Irreversible and Mechanism-Based (Suicide) Inhibition Pathways

Irreversible inhibitors typically form strong, often covalent, bonds with the enzyme, leading to a permanent loss of its activity. The sulfonamide group, a key feature of this compound, is known to be involved in such interactions. For instance, substituted phenyl sulfamates have been identified as good irreversible inhibitors of the enzyme estrone (B1671321) sulfatase. beactica.com The proposed mechanism involves an attack by the enzyme's active site on the sulfamate (B1201201) group, leading to the formation of a stable, inactive enzyme-inhibitor complex. beactica.com

Mechanism-based inhibition, or suicide inhibition, is a specific type of irreversible inhibition where the enzyme itself catalyzes the conversion of a latent inhibitor into a reactive species that then inactivates the enzyme. tandfonline.com This process is highly specific as it relies on the catalytic activity of the target enzyme. While direct evidence for this compound acting as a suicide inhibitor is not available, the chemical reactivity of the sulfonyl group suggests that such a pathway could be plausible under specific enzymatic conditions.

Allosteric Modulation and Regulatory Enzyme Interactions

Allosteric modulation occurs when a molecule binds to a site on the enzyme distinct from the active site, known as an allosteric site, causing a conformational change that alters the enzyme's activity. jackwestin.com This can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the enzyme's function. Sulfonamide-containing compounds have been investigated as allosteric modulators for various enzymes. This type of regulation is crucial for controlling the activity of regulatory enzymes within metabolic pathways. jackwestin.com While specific studies on this compound as an allosteric modulator are limited, the presence of the sulfonamide moiety suggests a potential for such interactions with regulatory enzymes, offering a pathway for highly specific therapeutic intervention.

Specific Biological Target Engagements

The biological effects of this compound and its derivatives are realized through their interaction with specific protein targets. Research has particularly focused on their role as inhibitors of enzymes involved in epigenetic regulation and apoptosis.

Lysine Specific Demethylase 1 (LSD1) Inhibition by (4-Cyanophenyl)glycine Derivatives

A significant body of research has focused on the development of (4-cyanophenyl)glycine derivatives, which are structural analogues of this compound, as potent and reversible inhibitors of Lysine Specific Demethylase 1 (LSD1). nih.govbeactica.comacs.orgnih.govnih.gov LSD1 is a key enzyme in epigenetic regulation, and its inhibition has shown promise in the treatment of certain cancers, such as acute myeloid leukemia. acs.org

One study detailed the development of a (4-cyanophenyl)glycinamide derivative, which exhibited significant inhibitory potency against LSD1. nih.govbeactica.comacs.org The key findings from this research are summarized in the table below.

CompoundTargetKd (nM)EC50 (µM)Inhibition Type
(4-cyanophenyl)glycinamide derivative (compound 32)LSD1320.67Reversible

Data from the study on the development of (4-Cyanophenyl)glycine derivatives as reversible LSD1 inhibitors. nih.govbeactica.comacs.org

The reversible nature of these inhibitors is a desirable characteristic, as it can potentially lead to fewer off-target effects compared to irreversible inhibitors. The mechanism of inhibition for a related class of 5-cyano-6-phenylpyrimidine derivatives was found to be competitive with the FAD cofactor of LSD1, indicating that these compounds likely bind within the cofactor binding pocket of the enzyme. nih.gov

Interaction with Caspase Enzymes

Caspases are a family of protease enzymes that play essential roles in programmed cell death (apoptosis) and inflammation. nih.gov The inhibition of specific caspases is a therapeutic strategy for various diseases. Research has shown that sulfonamide-containing compounds can act as inhibitors of caspase-1, an enzyme involved in the inflammatory process. nih.gov A study on a series of sulfonamides designed as caspase-1 inhibitors highlighted the importance of the sulfonamide group in binding to the enzyme's active site. nih.gov

Furthermore, compounds containing a cyanophenyl group have also been explored as caspase inhibitors. For instance, a potent caspase-1 inhibitor was developed that incorporates a 3-cyanopropanoic acid moiety. nih.gov This suggests that the cyano group can be a key pharmacophore for caspase inhibition. While direct studies on the interaction of this compound with caspases are not currently available, the presence of both the sulfonamide and the cyanophenyl groups in its structure indicates a potential for such interactions, warranting further investigation.

Analysis of Molecular Recognition and Binding Forces

The interaction of any ligand, including this compound, with a biological target is a multifaceted process governed by the principles of molecular recognition. This recognition is driven by a combination of binding forces that collectively determine the affinity and specificity of the interaction.

Hydrogen bonds are of paramount importance in the specific recognition between a protein and a ligand. researchgate.net These interactions, which are weaker than covalent bonds but stronger than van der Waals forces, offer a unique combination of directionality and reversibility that is critical for biological processes. researchgate.net The evaluation of hydrogen bond potential energy is a key component in assessing the binding affinity of molecules in drug design. nih.gov

In the context of this compound, the sulfonamide group is a primary site for hydrogen bonding. The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. nih.gov This allows for the formation of stable hydrogen bonding networks with amino acid residues in a protein's binding pocket. nih.gov The geometry of the sulfonamide group, which is typically a distorted tetrahedron, enables the oxygen atoms to form hydrogen bonds in multiple dimensions, contributing to a stable ligand-protein complex. nih.gov

The nitrile group (C≡N) of the cyanophenyl ring can also participate in hydrogen bonding, acting as a hydrogen bond acceptor. The ability of both the sulfonamide and the cyano groups to form these directional interactions is a key determinant of the molecular recognition of this compound by its biological targets.

π-π Stacking: The cyanophenyl ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the protein's binding site. These interactions are a significant driving force in the binding of aromatic ligands.

Dipole-Dipole Interactions: The polar nature of the sulfonamide and cyano groups can lead to favorable dipole-dipole interactions with polar residues in the binding site.

Applications in Medicinal Chemistry Research and Future Outlooks

Lead Compound Identification and Optimization Strategies for (4-Cyanophenyl)methanesulfonamide

This compound has been identified as a valuable starting point, or "lead compound," for the synthesis of more complex molecules with potential therapeutic applications. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure that requires modification to fit better to the target.

One of the primary optimization strategies involves the modification of the sulfonamide nitrogen. For instance, the synthesis of N-substituted derivatives of this compound has been explored to generate a library of compounds with diverse properties. A documented example involves the reaction of this compound with various alkylating agents to produce N-alkylated analogs. This approach allows for the systematic alteration of the compound's lipophilicity and steric bulk, which can significantly influence its pharmacokinetic and pharmacodynamic profiles.

Furthermore, the core structure of this compound has been incorporated into more elaborate molecular frameworks. Patents have disclosed the use of this compound in the synthesis of complex cytotoxic and anti-mitotic agents, highlighting its role as a key building block in the development of potential cancer therapeutics. In these instances, the (4-cyanophenyl)methane portion of the molecule is often retained while the sulfonamide is functionalized to create larger, more intricate structures designed to interact with specific biological targets.

Contribution to Drug Discovery and Development Paradigms

The utility of this compound extends to its role in the development of targeted therapies. The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry, known for its ability to mimic a peptide bond and participate in hydrogen bonding interactions with biological targets. This characteristic has been leveraged in the design of various enzyme inhibitors.

The synthesis of such derivatives often involves the coupling of this compound with various heterocyclic moieties. This modular approach allows for the rapid generation of a diverse set of compounds for screening and structure-activity relationship (SAR) studies. SAR studies are crucial in drug discovery for understanding how different chemical modifications to a lead compound affect its biological activity, ultimately guiding the design of more effective drugs.

Emerging Research Directions for this compound and Related Derivatives

The future of this compound in medicinal chemistry appears promising, with several emerging research directions focused on expanding its therapeutic potential.

Interactive Data Table: Properties of this compound and a Derivative

PropertyThis compoundN-butyl-1-(4-cyanophenyl)methanesulfonamide
Molecular Formula C8H8N2O2SC12H16N2O2S
Molecular Weight 196.23 g/mol 252.33 g/mol
Appearance SolidYellowish oil
Known Reactions Reduction to (4-aminomethylphenyl)methanesulfonamideSubstitution reactions on the cyanophenyl ring

Current research is exploring the synthesis of novel derivatives with enhanced biological activity and improved drug-like properties. This includes the introduction of different functional groups onto the phenyl ring or the sulfonamide moiety to fine-tune the compound's electronic and steric properties. The goal is to optimize target engagement and improve pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).

Another area of active investigation is the development of this compound-based compounds as probes for chemical biology research. These probes can be used to identify and validate new drug targets by selectively binding to and modulating the activity of specific proteins.

Furthermore, the application of computational modeling and in silico screening methods is expected to accelerate the discovery of new therapeutic applications for this compound derivatives. These techniques can help predict the binding affinity of virtual compounds to various biological targets, allowing researchers to prioritize the synthesis of the most promising candidates.

Q & A

Q. What are the optimal synthetic routes for (4-Cyanophenyl)methanesulfonamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves reacting (4-cyanophenyl)methanesulfonyl chloride with ammonia or amines in solvents like dichloromethane or THF under controlled temperatures. For example, redox-neutral alkylation using organic photocatalysts (e.g., visible light irradiation) has been employed to achieve yields up to 68% while minimizing side products . Key factors include stoichiometric ratios, solvent polarity, and reaction time. Purity can be verified via HPLC and NMR spectroscopy .

Q. How can researchers characterize the structural and electronic properties of this compound?

Techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., δ 2.65 ppm for methylsulfonamide protons in CDCl₃) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 321.41) confirm molecular weight .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions in the sulfonamide group .

Q. What are the solubility and stability profiles of this compound in common solvents?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its sulfonamide group. Stability studies indicate degradation under strong acidic/basic conditions, requiring storage at 2–8°C in inert atmospheres .

Advanced Research Questions

Q. How does the electronic nature of the 4-cyanophenyl group influence reactivity in cross-coupling or substitution reactions?

The electron-withdrawing cyano group enhances electrophilic aromatic substitution at the para position. For example, Suzuki-Miyaura coupling with boronic acids requires palladium catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) to activate the aryl halide intermediate . Computational studies (DFT) predict charge distribution and regioselectivity .

Q. What mechanisms underlie the compound’s interactions with biological targets (e.g., enzymes or receptors)?

The sulfonamide moiety acts as a hydrogen-bond acceptor, inhibiting enzymes like carbonic anhydrase or viral proteases. For instance, derivatives bind to caspase-3 via sulfonamide-oxygen interactions, inducing apoptosis in cancer cells . Isothermal titration calorimetry (ITC) quantifies binding affinities (Kd ~ µM range) .

Q. How can researchers resolve contradictions in solubility vs. reactivity data during reaction optimization?

Trade-offs arise when polar solvents enhance solubility but reduce nucleophilicity. Strategies include:

  • Phase-Transfer Catalysis : Use TBAB (tetrabutylammonium bromide) to improve reagent interaction in biphasic systems .
  • Microwave-Assisted Synthesis : Accelerate reaction rates to mitigate stability issues .

Q. What computational tools are effective for predicting synthetic pathways or reaction intermediates?

Retrosynthesis software (e.g., Pistachio, Reaxys) leverages databases to propose routes. Molecular dynamics simulations model transition states in sulfonamide formation, while QSAR predicts bioactivity based on substituent effects (e.g., cyano vs. methyl groups) .

Q. How do structural modifications (e.g., substituting the cyanophenyl group) alter biological or catalytic activity?

  • Cyclopropyl substitution ( ): Enhances metabolic stability by reducing cytochrome P450 oxidation.
  • Fluorophenyl analogs : Increase lipophilicity and blood-brain barrier penetration .
  • Methoxy groups : Improve solubility but may reduce receptor affinity .

Methodological Considerations

  • Data Validation : Cross-reference spectral data with PubChem or CAS entries to confirm compound identity .
  • Controlled Experiments : Use kinetic studies (e.g., time-resolved IR) to distinguish primary vs. side reactions .
  • Toxicity Screening : Follow EPA DSSTox guidelines for handling sulfonamides, given their potential respiratory and dermal hazards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Cyanophenyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
(4-Cyanophenyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.